molecular formula C23H20N4O2S B390734 2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 329921-87-1

2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B390734
CAS No.: 329921-87-1
M. Wt: 416.5g/mol
InChI Key: DWAVCQOTBUSJBD-UHFFFAOYSA-N
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Description

2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic compound with a molecular formula of C24H22N4O3S and a molecular weight of 446.532 g/mol . This compound features a triazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple steps. One common method starts with the synthesis of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol from 4-methoxyaniline . This intermediate is then alkylated using 2-bromo-1-phenylethanone in alkaline conditions to form the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents include sodium borohydride for reductions and cesium carbonate for alkylations. Major products depend on the specific reaction conditions but often include derivatives with modified functional groups.

Scientific Research Applications

2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action for this compound involves its interaction with various molecular targets. The triazole ring is known to inhibit specific enzymes and proteins, disrupting biological pathways essential for microbial survival and proliferation . This inhibition can lead to the compound’s antimicrobial and antifungal effects.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

CAS No.

329921-87-1

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C23H20N4O2S/c1-29-20-14-12-17(13-15-20)22-25-26-23(27(22)19-10-6-3-7-11-19)30-16-21(28)24-18-8-4-2-5-9-18/h2-15H,16H2,1H3,(H,24,28)

InChI Key

DWAVCQOTBUSJBD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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